2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Overview
Description
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine is an organic compound that belongs to the class of isoindolines Isoindolines are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This compound is characterized by the presence of a 3-methylbutan-2-yl group attached to the nitrogen atom of the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of phthalic anhydride with ammonia or primary amines can yield isoindoline derivatives.
Introduction of the 3-methylbutan-2-yl Group: The 3-methylbutan-2-yl group can be introduced via alkylation reactions. This involves the reaction of the isoindoline derivative with 3-methylbutan-2-yl halides or alcohols in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the isoindoline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: An alcohol with a similar 3-methylbutan-2-yl group but lacks the isoindoline core.
N-(sec-butyl)-4-((3-Methylbutan-2-yl)Thio)-6-Phenethoxy-1,3,5-Triazin-2-Amine: A compound with a similar alkyl group but different core structure.
Uniqueness
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine is unique due to its isoindoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-5-4-6-13(14)12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLRYVYXBQEJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N1CC2=C(C1)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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